

(S)-(+)-2-(Anilinomethyl)pyrrolidine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-(+)-2-(Anilinomethyl)pyrrolidine

Cat. No.: B1277170

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(+)-2-(Anilinomethyl)pyrrolidine is a chiral diamine that has garnered significant attention as a versatile building block and ligand in asymmetric synthesis and pharmaceutical development. Its rigid pyrrolidine backbone and the presence of two distinct nitrogen atoms confer unique stereochemical control in a variety of chemical transformations. This technical guide provides an in-depth overview of the fundamental properties of **(S)-(+)-2-(Anilinomethyl)pyrrolidine**, including its physicochemical characteristics, synthesis, and its application as a catalyst in asymmetric reactions. Detailed experimental protocols and mechanistic insights are provided to support researchers in its practical application.

Core Properties

(S)-(+)-2-(Anilinomethyl)pyrrolidine, also known as (S)-(+)-N-(2-Pyrrolidinomethyl)aniline, is a colorless to yellow or green clear liquid at room temperature.^[1] Its core structure features a pyrrolidine ring, a stereogenic center at the 2-position, and an anilinomethyl substituent. This unique arrangement of a secondary amine within the pyrrolidine ring and a secondary aniline-type amine makes it a valuable chiral auxiliary and ligand.

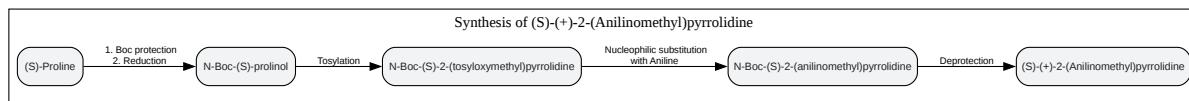
Physicochemical Properties

The key physicochemical properties of **(S)-(+)-2-(Anilinomethyl)pyrrolidine** are summarized in the table below. These properties are essential for its handling, storage, and application in various chemical reactions.

Property	Value	Reference(s)
Molecular Formula	C ₁₁ H ₁₆ N ₂	[1] [2]
Molecular Weight	176.26 g/mol	[1] [2]
CAS Number	64030-44-0	[1] [2]
Appearance	Colorless, yellow or green clear liquid	[1]
Melting Point	19 °C (lit.)	[1]
Boiling Point	126 °C / 1 mmHg (lit.)	[1]
Density	1.05 g/mL	[1]
Refractive Index (n _{20/D})	1.57	[1]
Optical Rotation ([α] _{20/D})	+16 to +20° (c = 1 in ethanol)	[1]
Purity	≥ 98% (Assay by titration)	[1]
Storage Conditions	Store at room temperature	[1]

Basicity

An experimental pKa value for **(S)-(+)-2-(Anilinomethyl)pyrrolidine** is not readily available in the literature. However, its basicity can be understood by considering its structural features. The molecule possesses two nitrogen atoms: the secondary amine within the pyrrolidine ring and the secondary aniline nitrogen.


- Pyrrolidine Nitrogen: The nitrogen in the pyrrolidine ring is a saturated secondary amine. Generally, the pKa of the conjugate acid of pyrrolidine is around 11.3. Substituents on the pyrrolidine ring can influence its basicity.
- Aniline Nitrogen: The aniline nitrogen is significantly less basic than the pyrrolidine nitrogen. This is due to the delocalization of the nitrogen lone pair into the aromatic ring, which

reduces its availability for protonation.

Therefore, the pyrrolidine nitrogen is the more basic center and is the primary site of protonation.

Synthesis

(S)-(+)-2-(Anilinomethyl)pyrrolidine is commonly synthesized from the readily available chiral starting material, (S)-proline, in a multi-step process.[3] A representative synthetic workflow is outlined below.

[Click to download full resolution via product page](#)

A representative workflow for the synthesis of **(S)-(+)-2-(Anilinomethyl)pyrrolidine** from (S)-proline.

Experimental Protocol: Synthesis from (S)-Proline

The following is a representative experimental protocol for the synthesis of **(S)-(+)-2-(Anilinomethyl)pyrrolidine**.

Step 1: N-Boc protection of (S)-Proline

- To a solution of (S)-proline in a suitable solvent (e.g., a mixture of dioxane and water), add sodium hydroxide.
- Cool the mixture in an ice bath and add di-tert-butyl dicarbonate (Boc_2O).
- Stir the reaction mixture at room temperature overnight.
- Acidify the mixture and extract the product with an organic solvent.

- Dry the organic layer and concentrate under reduced pressure to obtain N-Boc-(S)-proline.

Step 2: Reduction of N-Boc-(S)-proline to N-Boc-(S)-prolinol

- Dissolve N-Boc-(S)-proline in anhydrous tetrahydrofuran (THF) under an inert atmosphere.
- Cool the solution to 0 °C and slowly add a reducing agent, such as borane-tetrahydrofuran complex (BH₃·THF).
- Allow the reaction to warm to room temperature and stir for several hours.
- Quench the reaction carefully with methanol, followed by an aqueous workup.
- Extract the product, dry the organic layer, and purify by column chromatography to yield N-Boc-(S)-prolinol.

Step 3: Tosylation of N-Boc-(S)-prolinol

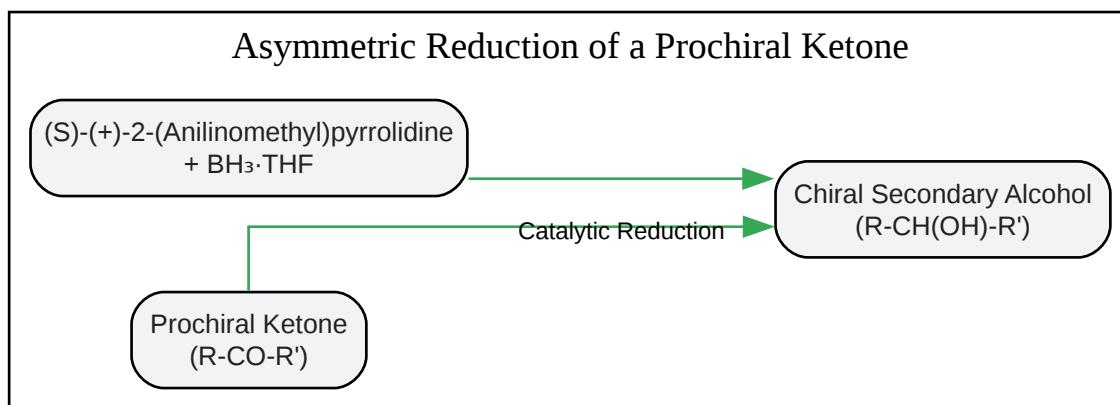
- Dissolve N-Boc-(S)-prolinol in dichloromethane (DCM) and cool to 0 °C.
- Add triethylamine followed by p-toluenesulfonyl chloride (TsCl).
- Stir the mixture at 0 °C for a few hours and then at room temperature overnight.
- Perform an aqueous workup, extract the product, dry the organic layer, and purify to obtain N-Boc-(S)-2-(tosyloxymethyl)pyrrolidine.

Step 4: Nucleophilic Substitution with Aniline

- To a solution of N-Boc-(S)-2-(tosyloxymethyl)pyrrolidine in a suitable solvent like acetonitrile, add aniline and a base such as potassium carbonate.
- Heat the mixture to reflux and stir for several hours until the reaction is complete (monitored by TLC).
- Cool the reaction mixture, filter, and concentrate the filtrate.

- Purify the crude product by column chromatography to yield N-Boc-(S)-2-(anilinomethyl)pyrrolidine.

Step 5: Deprotection to **(S)-(+)-2-(Anilinomethyl)pyrrolidine**


- Dissolve N-Boc-(S)-2-(anilinomethyl)pyrrolidine in a suitable solvent such as dichloromethane.
- Add a strong acid, such as trifluoroacetic acid (TFA), and stir at room temperature for a few hours.
- Remove the solvent and excess acid under reduced pressure.
- Neutralize the residue with a basic aqueous solution and extract the final product.
- Dry the organic layer and concentrate to obtain **(S)-(+)-2-(Anilinomethyl)pyrrolidine**.

Applications in Asymmetric Catalysis

(S)-(+)-2-(Anilinomethyl)pyrrolidine is a highly effective chiral ligand and auxiliary in a range of asymmetric transformations, most notably in the reduction of prochiral ketones and in Michael additions.

Asymmetric Reduction of Prochiral Ketones

In combination with borane (BH_3), **(S)-(+)-2-(Anilinomethyl)pyrrolidine** forms a chiral catalyst that can enantioselectively reduce prochiral ketones to their corresponding chiral secondary alcohols with high yields and enantiomeric excesses.

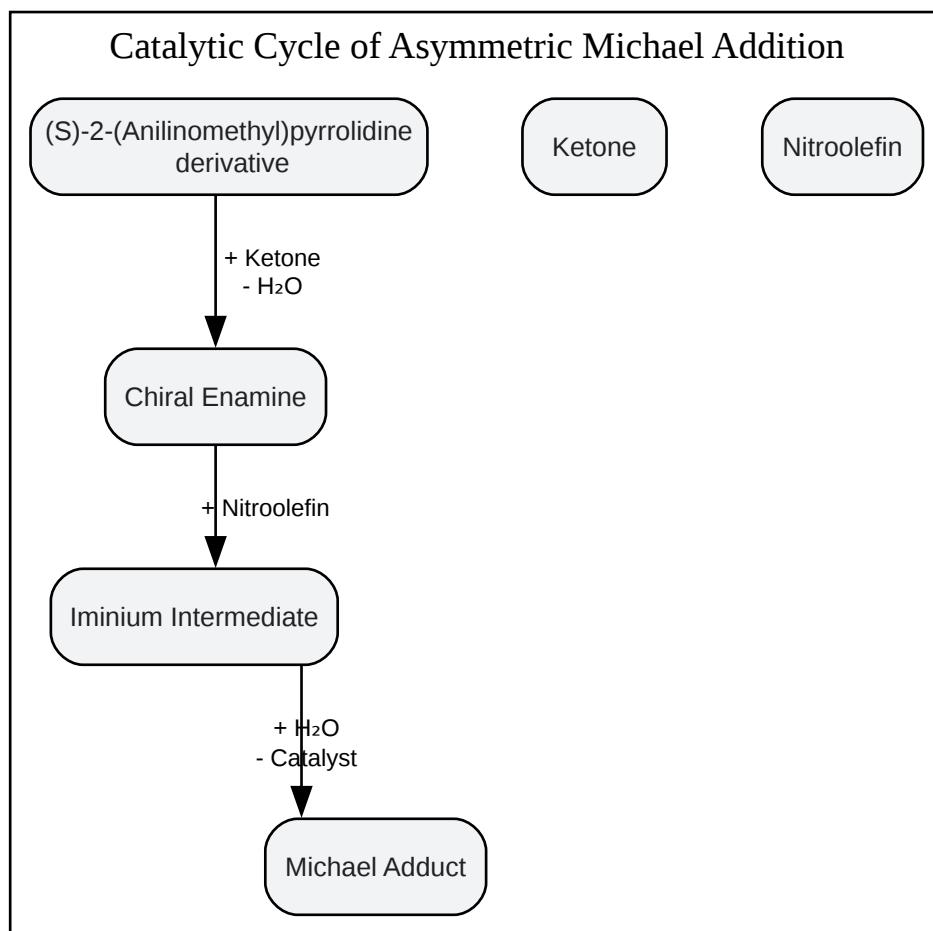
[Click to download full resolution via product page](#)

General scheme for the asymmetric reduction of a prochiral ketone.

Mechanism of Stereoselectivity

The stereoselectivity of the reduction is attributed to the formation of a rigid chiral oxazaborolidine-like intermediate. The diamine coordinates to the borane, creating a sterically defined environment. The ketone then coordinates to the boron atom in a way that minimizes steric hindrance between the substituents on the ketone and the chiral ligand. This preferential coordination directs the hydride transfer from the borane to one face of the carbonyl group, leading to the formation of one enantiomer of the alcohol in excess.

Experimental Protocol: Asymmetric Reduction of Acetophenone


The following protocol is a representative example of the asymmetric reduction of acetophenone.

- In a flame-dried flask under an inert atmosphere, dissolve **(S)-(+)-2-(Anilinomethyl)pyrrolidine** (0.1 eq.) in anhydrous THF.
- Cool the solution to 0 °C and slowly add borane-tetrahydrofuran complex (BH₃·THF, 1.0 M solution in THF, 1.1 eq.).
- Stir the mixture at this temperature for 30 minutes to allow for the formation of the catalyst complex.

- Add a solution of acetophenone (1.0 eq.) in anhydrous THF dropwise to the catalyst mixture.
- Monitor the reaction by thin-layer chromatography (TLC).
- Once the reaction is complete, quench it by the slow addition of methanol.
- Remove the solvent under reduced pressure and perform an aqueous workup.
- Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
- Purify the resulting chiral 1-phenylethanol by column chromatography.
- Determine the enantiomeric excess by chiral HPLC or GC analysis.

Asymmetric Michael Addition

Derivatives of **(S)-(+)-2-(Anilinomethyl)pyrrolidine** are also employed as organocatalysts in asymmetric Michael additions. These reactions are fundamental for carbon-carbon bond formation. The pyrrolidine moiety can form an enamine with a donor molecule (e.g., a ketone), which then adds to a Michael acceptor (e.g., a nitroolefin) in a stereocontrolled manner.

[Click to download full resolution via product page](#)

Simplified catalytic cycle for an asymmetric Michael addition.

Applications in Drug Development

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. **(S)-(+)-2-(Anilinomethyl)pyrrolidine** and its derivatives serve as valuable building blocks for the synthesis of novel therapeutic agents, particularly for neurological disorders. While specific signaling pathways for the title compound are not extensively documented, the rationale for its use stems from the prevalence of the pyrrolidine motif in compounds targeting the central nervous system.

For instance, pyrrolidine derivatives have been investigated as modulators of various neurotransmitter receptors, including glutamate and nicotinic acetylcholine receptors. The chiral nature of **(S)-(+)-2-(Anilinomethyl)pyrrolidine** allows for the synthesis of enantiomerically

pure drug candidates, which is crucial for achieving target specificity and reducing off-target effects. Its use in neuroscience research is focused on exploring potential effects on neurotransmitter systems, which could lead to treatments for various mental health conditions.

[1]

Conclusion

(S)-(+)-2-(Anilinomethyl)pyrrolidine is a chiral diamine with a well-established role in asymmetric synthesis. Its straightforward preparation from (S)-proline and its effectiveness as a ligand in catalytic asymmetric reductions and as a precursor for organocatalysts in Michael additions make it a valuable tool for synthetic chemists. Its application as a chiral building block in drug discovery, particularly in the area of neuroscience, highlights its potential for the development of novel therapeutics. This guide provides a foundational understanding of its properties and applications, aiming to facilitate its use in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. A Concise Route to the Chiral Pyrrolidine Core of Selective Inhibitors of Neuronal Nitric Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [(S)-(+)-2-(Anilinomethyl)pyrrolidine: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1277170#s-2-anilinomethyl-pyrrolidine-basic-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com